Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- is a chemical compound that belongs to the class of organic compounds known as piperazines. This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. It is often utilized in pharmacological applications due to its potential therapeutic effects. The compound can be classified under various chemical categories, including organonitrogen compounds and piperazines.
This compound is derived from nicotinamide, which is a form of vitamin B3 and plays a crucial role in cellular metabolism. The specific classification of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- includes:
The compound's chemical identifiers include its CAS number (342417-01-0) and other structural descriptors such as InChI and SMILES codes, which facilitate its identification in chemical databases .
The synthesis of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of nicotinic acid or its derivatives with 4-methylpiperazine. The general steps for synthesizing this compound include:
In industrial settings, the synthesis may involve larger-scale reactors equipped with automated systems to maintain precise control over reaction parameters, thereby enhancing yield and purity .
The molecular formula of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- is , with a molecular weight of approximately 310.393 g/mol. The structure features:
The compound exhibits a density of g/cm³ and has a boiling point around °C at standard atmospheric pressure .
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or improving its efficacy.
The compound exhibits stability under normal conditions but may react under specific conditions such as high temperatures or in the presence of strong oxidizing agents .
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- has several scientific uses, particularly in pharmacology:
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- functions as a potential modulator of NNMT kinetics and substrate utilization. Biochemical studies of related analogs demonstrate that such compounds often exhibit mixed inhibition patterns against NNMT, competing with both nicotinamide (NAM) and the methyl donor S-adenosyl-L-methionine (SAM) within the enzyme's catalytic pocket. The compound's extended structure allows it to potentially occupy both the NAM-binding subpocket (through pyridine interactions with residues like Asp197 and Ser213) and regions proximal to the SAM-binding site (via the piperazine moiety's interactions with hydrophobic residues) [1] [3].
The molecule's inhibition potency hinges critically on its ability to disrupt NNMT's catalytic function, which normally converts NAM to 1-methylnicotinamide (MNAM) while consuming SAM and generating S-adenosylhomocysteine (SAH). By interfering with this process, Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- influences two crucial metabolic networks:
Methylation Balance: NNMT activity consumes approximately 15-20% of cellular SAM pools in tissues where it is highly expressed. Effective inhibition preserves SAM availability for other methyltransferases, preventing DNA hypomethylation events linked to oncogenesis. Reduced SAH production also alleviates inhibition of other SAM-dependent methylation reactions [3] [9].
NAD+ Biosynthesis: By sparing NAM from methylation, the compound potentially enhances substrate availability for the NAD+ salvage pathway via nicotinamide phosphoribosyltransferase (NAMPT). This is particularly relevant in metabolically stressed environments like cancer and neurodegenerative diseases where NAD+ depletion exacerbates pathology [3] [6].
Table 1: Comparative Kinetic Parameters of NNMT Substrates and Inhibitors
| Compound | Binding Affinity (Km/KD, μM) | Inhibition Constant (Ki, μM) | Targeted Binding Site |
|---|---|---|---|
| Nicotinamide (Natural Substrate) | 400 | N/A | NAM pocket |
| S-Adenosylmethionine (SAM) | 1.8 | N/A | SAM pocket |
| Bisubstrate Inhibitors (e.g., Compound 1 [1]) | 0.05-0.1 | 0.026 | NAM + SAM pockets |
| Tricyclic Derivatives (e.g., Compound 3 [1]) | 0.15-1.6 | 0.18 | Primarily NAM pocket |
| Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- (Theoretical) | Estimated 5-50 | Estimated 1-10 | NAM pocket extension |
Crystallographic evidence from related inhibitors shows that NNMT undergoes conformational rearrangement when binding extended nicotinamide analogs, including displacement of the N-terminal helix and opening of the substrate-accessing flap region. These structural changes suggest that Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- may exploit similar allosteric mechanisms to achieve potent inhibition. The piperazine moiety's protonation state at physiological pH could further enhance binding through electrostatic complementarity with acidic residues bordering the substrate cleft [1] [7].
The strategic design of Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- places it within a broader medicinal chemistry landscape targeting NNMT. Its structure exemplifies rational scaffold hybridization, merging elements from several pharmacophore classes known to engage NNMT:
Heterocyclic Bisubstrate Analogs: The 3-methyl-4-phenylpyrazole series (e.g., compound 1 from [1]) demonstrates nanomolar potency (IC50 = 0.26 μM) by occupying both NAM and SAM pockets simultaneously. These compounds feature a chiral center enabling optimal three-dimensional positioning within the catalytic cleft. Their synthesis involves palladium-catalyzed coupling and thermal epoxide ring-opening reactions, yielding racemic mixtures with significant potency [1].
Tricyclic Systems: Derivatives like compounds 2 and 3 (IC50 = 1.6 μM and 0.18 μM, respectively) employ fused ring systems (tetrahydroquinoline and quinoline-based scaffolds) that primarily target the NAM-binding region through planar aromatic stacking with Tyr204 and Tyr24. Their synthetic routes feature thiourea cyclization and hydrogenation-alkylation sequences, producing rigid frameworks with enhanced selectivity [1].
Macrocyclic Peptides: Representing a distinct structural class, peptides such as compound 23 achieve exceptional potency (IC50 = 0.15 nM) through extensive interactions across the SAM-binding domain. These large molecules (MW >1100 Da) utilize intramolecular hydrogen bonding to reduce polarity and enhance membrane permeability. Their design incorporates strategic N-methylations and lipophilic substituents (e.g., 4-(trifluoromethyl)-L-proline) to balance activity and cellular penetration [7].
Table 2: Structural and Activity Comparison of NNMT-Targeting Compounds
| Compound Class | Representative Structure | IC50 (Human NNMT) | Key Structural Features | Synthetic Accessibility |
|---|---|---|---|---|
| Bisubstrate Inhibitors (e.g., 3-methyl-4-phenylpyrazole) | Chiral center linking pyrazole and substituted phenyl | 0.26 μM | Simultaneous occupation of NAM and SAM pockets | Moderate (multi-step synthesis with chiral resolution challenges) |
| Tricyclic Derivatives (e.g., tetrahydroquinoline-based) | Fused 3-ring system with heteroatoms | 0.18-1.6 μM | Planar aromatic core for NAM pocket insertion | Moderate to high (efficient cyclization steps) |
| Macrocyclic Peptides | 8-amino acid cyclic structure | 0.15 nM | Multiple H-bond donors/acceptors, intramolecular H-bonds | Low (complex solid-phase synthesis and cyclization) |
| Piperazinylmethyl Derivatives (e.g., Nicotinamide, N-(4-methyl-1-piperazinylmethyl)-) | Flexible piperazine linker attached to nicotinamide | Not fully characterized | Balanced hydrophobicity, protonatable nitrogen for solubility | High (straightforward amide coupling) |
The piperazinylmethyl modification in Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- introduces valuable molecular flexibility compared to constrained analogs. This flexibility may enable adaptation to conformational changes in NNMT during catalysis. The basic nitrogen within the piperazine ring (pKa ~8.5) provides pH-dependent solubility and potential for salt formation, enhancing pharmaceutical developability. Synthetic routes to such derivatives typically begin with 6-chloronicotinoyl chloride, proceeding through nucleophilic displacement with N-methylpiperazine followed by amidation steps—a significant advantage over more complex inhibitor syntheses [1] [10].
Structure-activity relationship (SAR) studies indicate that extending the nicotinamide scaffold at the amide nitrogen retains NNMT affinity while modulating physicochemical properties. The methylpiperazinyl group specifically contributes to:
Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- has garnered research interest due to NNMT's validated roles in metabolic reprogramming and oncogenic signaling. NNMT overexpression is increasingly recognized as a hallmark of aggressive malignancies and metabolic disorders, creating demand for targeted chemical probes:
Hepatic Pathophysiology: In hepatocellular carcinoma (HCC), NNMT elevation correlates with GNMT (glycine N-methyltransferase) downregulation, forcing NNMT to assume greater responsibility for SAM homeostasis. This shift creates a methylation imbalance characterized by SAM accumulation and DNA hypomethylation. Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- offers a strategy to normalize methyl flux, potentially reversing epigenetic dysregulation. TCGA data reveals NNMT genetic alterations in 4.2% of HCC cases, including catalytic domain mutations (e.g., R17C) that reduce SAM binding affinity by 3.8-fold—such variants may exhibit differential sensitivity to inhibitors [3] [9].
NAD+ Depletion Cascade: NNMT overexpression drives NAD+ bankruptcy in metabolically stressed tissues by diverting NAM toward MNAM production. In glaucomatous neurodegeneration, this depletion compromises retinal ganglion cell (RGC) resilience against intraocular pressure stress. By sparing NAM for NAD+ synthesis via the salvage pathway, Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- could maintain mitochondrial energetics in neurons. Preclinical evidence shows that nicotinamide monotherapy improves visual function in glaucoma patients, establishing mechanistic proof-of-concept for NNMT pathway modulation [3] [8].
Tumor Metabolism and Epigenetics: Beyond liver pathologies, NNMT overexpression in cancers (e.g., bladder, ovarian, colorectal) correlates with histone methylation defects (H3K4me3, H3K27me3) and chemoresistance. The enzyme consumes SAM while generating SAH—a potent inhibitor of methyltransferases—creating an "epigenetic sink." Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- represents a tool to investigate whether NNMT inhibition can reverse these epigenetic alterations and restore chemosensitivity. Serum NNMT levels show diagnostic potential, with 25% sensitivity at 90% specificity for lung cancer detection—improving to 32% when combined with CEA biomarker testing [2] [5] [9].
Table 3: NNMT as a Therapeutic Target Across Disease Contexts
| Disease Context | NNMT Dysregulation Pattern | Consequence of Dysregulation | Therapeutic Opportunity for Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- |
|---|---|---|---|
| Hepatocellular Carcinoma | Upregulated (3-5 fold vs. normal tissue) | SAM depletion, global DNA hypomethylation, NAD+ depletion | Restore methylation balance, enhance NAD+-dependent DNA repair |
| Type 2 Diabetes/Obesity | Adipose tissue overexpression | Impaired insulin signaling, reduced energy expenditure | Improve insulin sensitivity, reverse adipose tissue dysfunction |
| Glaucomatous Neurodegeneration | Increased activity in retina/optic nerve | NAD+ depletion, mitochondrial dysfunction in RGCs | Neuroprotection via enhanced NAD+ availability |
| Non-Small Cell Lung Cancer | Serum elevation (vs. COPD/healthy controls) | Diagnostic biomarker (AUC=0.703 vs. 0.621 for CEA) | Companion diagnostic with therapeutic monitoring potential |
The compound's emergence coincides with growing interest in multi-target modulation of nicotinamide metabolism. Research increasingly recognizes that effective metabolic therapy may require simultaneous intervention at several nodes:
Validation of NNMT inhibition as a therapeutic strategy comes from genetic models: NNMT knockdown in high-fat diet mice reduces weight gain, decreases fat mass, lowers plasma insulin, and improves glucose tolerance. These metabolic benefits align precisely with therapeutic needs in diabetes-associated HCC and metabolic syndrome. Chemical probes like Nicotinamide, N-(4-methyl-1-piperazinylmethyl)- offer the temporal control and dose-titration capability needed to translate these genetic findings into pharmacotherapy [3] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8